Thiethylperazine
Overview
Description
Thiethylperazine is a phenothiazine derivative primarily used as an antiemetic. It is known for its ability to antagonize dopamine receptors, particularly DRD1, DRD2, and DRD4, as well as serotonin receptors 5-HT2A and 5-HT2C, among others . This compound is often marketed under trade names such as Torecan and Norzine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiethylperazine involves several key steps:
Goldberg Reaction: The initial step involves the reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid to form a diarylamine intermediate.
Thermolytic Removal: The carboxyl group in the anthranilic acid residue is then thermolytically removed.
Phenothiazine Formation: Treatment with sulfur and iodine leads to the formation of phenothiazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the phenothiazine ring, leading to the formation of dihydrophenothiazines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
Thiethylperazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenothiazines.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used to treat nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Thiethylperazine exerts its effects by antagonizing several neurotransmitter receptors:
Dopamine Receptors (DRD1, DRD2, DRD4): Inhibits dopamine signaling, which helps reduce nausea and vomiting.
Serotonin Receptors (5-HT2A, 5-HT2C): Modulates serotonin pathways, contributing to its antiemetic properties.
Histamine Receptors (H1): Blocks histamine action, which can also help alleviate nausea.
Additionally, this compound activates the transport protein ABCC1, which is involved in clearing beta-amyloid from the brain, suggesting potential benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Thiethylperazine is unique among phenothiazines due to its specific receptor profile and its ability to activate ABCC1. Similar compounds include:
Chlorpromazine: Another phenothiazine with antipsychotic and antiemetic properties but lacks ABCC1 activation.
Prochlorperazine: Similar antiemetic effects but different receptor affinity profile.
Promethazine: Primarily used as an antihistamine and antiemetic, with a different side effect profile.
This compound stands out for its combination of dopamine and serotonin receptor antagonism, along with its unique action on ABCC1, making it a versatile compound in both clinical and research settings .
Properties
IUPAC Name |
2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTYLCDETUVOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2)) | |
Record name | Thiethylperazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023651 | |
Record name | Thiethylperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiethylperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
227 °C @ 0.01 mm Hg | |
Record name | Thiethylperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00372 | |
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Solubility |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L | |
Record name | Thiethylperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00372 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiethylperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |
Record name | Thiethylperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00372 | |
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Color/Form |
Crystals from acetone | |
CAS No. |
1420-55-9, 1179-69-7 | |
Record name | Thiethylperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420-55-9 | |
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Record name | Thiethylperazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
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Record name | Thiethylperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00372 | |
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Record name | Thiethylperazine | |
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Record name | Thiethylperazine di(hydrogen maleate) | |
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Record name | Thiethylperazine | |
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Record name | Thiethylperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C | |
Record name | Thiethylperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00372 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ETHYLTHIOPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiethylperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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